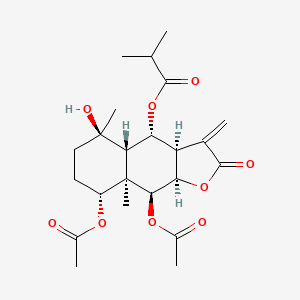

Wedeliatrilolactone A

Description

Properties

IUPAC Name |

[(3aR,4R,4aS,5R,8R,8aR,9S,9aR)-8,9-diacetyloxy-5-hydroxy-5,8a-dimethyl-3-methylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O9/c1-10(2)20(26)31-16-15-11(3)21(27)32-17(15)19(30-13(5)25)23(7)14(29-12(4)24)8-9-22(6,28)18(16)23/h10,14-19,28H,3,8-9H2,1-2,4-7H3/t14-,15-,16-,17-,18+,19-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFFLLKCQPXDW-ZVSMCMQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1C2C(C(C3(C1C(CCC3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1[C@@H]2[C@H]([C@H]([C@@]3([C@@H]1[C@](CC[C@H]3OC(=O)C)(C)O)C)OC(=O)C)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Wedeliatrilolactone A: A Technical Overview of its Natural Origin and Putative Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Wedeliatrilolactone A is a sesquiterpenoid lactone that has been isolated from the plant species Wedelia trilobata. While detailed information regarding its discovery and specific biological activities remains limited in readily accessible scientific literature, its structural similarity to other well-researched lactones from the same genus, such as wedelolactone, suggests potential therapeutic properties. This document provides a comprehensive overview of the known natural sources of this compound and, due to the absence of specific data, extrapolates potential biological activities and experimental protocols based on closely related compounds. This guide aims to serve as a foundational resource for researchers interested in the further investigation of this compound.

Discovery and Natural Sources

This compound was first reported as a natural product isolated from Wedelia trilobata (L.) Hitchc., a plant belonging to the Asteraceae family. The initial structural elucidation of the compound is documented in the publication "Chinese Traditional & Herbal Drugs," 2003, 34(8): 701-4. Unfortunately, the full text of this primary reference is not widely available, limiting access to the original experimental data on its isolation, purification, and characterization.

Table 1: Natural Source of this compound

| Compound Name | Natural Source | Plant Family |

| This compound | Wedelia trilobata (L.) Hitchc. | Asteraceae |

Physicochemical Properties (Predicted)

Specific, experimentally determined physicochemical data for this compound is not available in the public domain. However, based on its classification as a sesquiterpenoid lactone, some general properties can be inferred.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₅H₁₈O₄ (Hypothetical, typical for sesquiterpenoid lactones) |

| Molecular Weight | ~262 g/mol (Hypothetical) |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, ethyl acetate, and chloroform. Poorly soluble in water. |

| Appearance | Typically a white or off-white crystalline solid. |

Putative Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are not extensively reported. However, significant research has been conducted on a related and well-known coumestan, wedelolactone, also found in plants of the Wedelia genus. The shared structural motifs suggest that this compound may exhibit similar biological effects, particularly in the realm of anti-inflammatory activity.

Wedelolactone has been shown to exert potent anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Table 3: Reported Anti-inflammatory Activity of the Related Compound, Wedelolactone

| Biological Target/Model | Key Findings | Reference |

| LPS-induced RAW 264.7 cells | Inhibition of iNOS and COX-2 expression; reduction of NO, PGE2, and TNF-α production. | [1] |

| Dextran sulfate sodium (DSS)-induced colitis in rats | Attenuation of colonic damage; downregulation of IL-6/STAT3 signaling pathway. | [4][5] |

| Collagen-induced arthritis in mice | Amelioration of synovial inflammation and cartilage degradation; inhibition of NLRP3 inflammasome activation. | [6] |

| Prostate Cancer Cells | Down-regulation of c-Myc oncogenic signaling. | [7] |

The NF-κB Signaling Pathway: A Putative Target

The NF-κB signaling cascade is a critical pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Wedelolactone has been demonstrated to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[1] It is plausible that this compound could act through a similar mechanism.

Figure 1. Putative inhibition of the NF-κB signaling pathway by this compound.

Hypothetical Experimental Protocols

As the original isolation protocol for this compound is not accessible, a general methodology for the isolation and characterization of a sesquiterpenoid lactone from a plant source is provided below. This serves as a template for future research.

General Workflow for Isolation and Characterization

Figure 2. A generalized workflow for the isolation and characterization of a natural product.

Detailed Hypothetical Methodology

-

Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Wedelia trilobata.

-

Air-dry the plant material in the shade for 2-3 weeks.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture (9:1 v/v) and partition successively with n-hexane, chloroform, and ethyl acetate.

-

Concentrate each fraction to dryness. The sesquiterpenoid lactones are typically expected to be in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the bioactive fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the combined fractions containing the compound of interest using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

-

-

Structure Elucidation:

-

Determine the structure of the purified compound using spectroscopic techniques:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR): To determine the carbon-hydrogen framework.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups (e.g., lactone carbonyl).

-

X-ray Crystallography (if suitable crystals are obtained): For unambiguous determination of the absolute stereochemistry.

-

-

Future Directions

The lack of extensive research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

-

Re-isolation and Definitive Structural Characterization: Isolation of this compound from Wedelia trilobata to obtain comprehensive spectroscopic data and confirm its structure.

-

Biological Activity Screening: A broad screening of the biological activities of the purified compound, including anti-inflammatory, anticancer, and antimicrobial assays.

-

Mechanism of Action Studies: If biological activity is confirmed, detailed studies to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Synthesis: Development of a synthetic route to this compound to enable the production of larger quantities for extensive biological testing and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a natural product from Wedelia trilobata with a currently under-explored therapeutic potential. Based on the well-documented anti-inflammatory activities of the related compound wedelolactone, it is hypothesized that this compound may also modulate key inflammatory signaling pathways such as NF-κB. This technical guide provides a summary of the available information and a roadmap for future research that could unlock the pharmacological potential of this intriguing natural compound. Further investigation is warranted to fully characterize its biological profile and establish its potential as a lead compound in drug discovery.

References

- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wedelolactone alleviates inflammation and cartilage degeneration by suppressing the NF-κB signaling pathway in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wedelolactone | NF-kappaB inhibitor | Hello Bio [hellobio.com]

- 4. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation of Sesquiterpene Lactones from Wedelia Species

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Wedeliatrilolactone A" was not found in a comprehensive search of scientific literature. This guide, therefore, focuses on the general methodology for the isolation of sesquiterpene lactones from Wedelia species, a prominent class of bioactive compounds found in this genus. The protocols and data presented are based on published methods for the isolation of structurally related eudesmanolide sesquiterpene lactones from Wedelia trilobata.

Introduction

Wedelia, a genus in the Asteraceae family, is a rich source of diverse secondary metabolites, including a variety of terpenoids and flavonoids. Among these, sesquiterpene lactones, particularly eudesmanolides, have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides a detailed overview of the methodologies for the extraction, fractionation, and purification of these valuable compounds from Wedelia species, with a focus on Wedelia trilobata. Additionally, it explores the key signaling pathways modulated by these compounds, offering insights for drug discovery and development.

Experimental Protocols

The following protocols are generalized from published methods for the isolation of sesquiterpene lactones, such as wedelolides and other eudesmanolides, from Wedelia trilobata.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves, stems, and flowers) of the Wedelia species are collected.

-

Drying: The plant material is air-dried in the shade at room temperature to a constant weight to prevent the enzymatic degradation of constituents.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Objective: To extract a broad range of secondary metabolites, including sesquiterpene lactones, from the powdered plant material.

-

Protocol:

-

The powdered plant material is subjected to exhaustive extraction using a Soxhlet apparatus or maceration with a suitable solvent. Ethanol or methanol are commonly used polar solvents for this purpose.[1][2]

-

For maceration, the plant powder is soaked in the solvent (e.g., a 1:10 w/v ratio) for a period of 24-72 hours with occasional shaking.[2]

-

The process is repeated multiple times (typically 3x) to ensure complete extraction.

-

The extracts are combined and filtered.

-

The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

-

Fractionation

-

Objective: To separate the crude extract into fractions with varying polarities, thereby enriching the concentration of sesquiterpene lactones.

-

Protocol (Liquid-Liquid Partitioning):

-

The crude extract is suspended in a water-methanol mixture.

-

This suspension is then sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

The organic layers are collected and concentrated under reduced pressure to yield the respective fractions (n-hexane fraction, chloroform/dichloromethane fraction, and ethyl acetate fraction). Sesquiterpene lactones are typically found in the moderately polar fractions, such as chloroform/dichloromethane and ethyl acetate.

-

Purification

-

Objective: To isolate individual sesquiterpene lactones from the enriched fractions. This is typically a multi-step process involving various chromatographic techniques.

-

Protocol (Column Chromatography and HPLC):

-

Silica Gel Column Chromatography:

-

The fraction enriched with sesquiterpene lactones (e.g., the dichloromethane fraction) is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

Further purification of the pooled fractions can be achieved using pTLC with an appropriate solvent system.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification to obtain pure compounds is often performed using preparative or semi-preparative HPLC, frequently with a reversed-phase column (e.g., C18).

-

A typical mobile phase would be a gradient of methanol and water.

-

-

Data Presentation

The following tables summarize key quantitative and qualitative data related to the isolation process.

Table 1: Solvent Systems for Extraction and Fractionation

| Process | Solvent(s) | Purpose |

| Extraction | Ethanol or Methanol | To obtain the crude extract containing a wide range of phytochemicals. |

| Fractionation | n-Hexane | To remove non-polar compounds like fats and waxes. |

| Chloroform or Dichloromethane | To extract compounds of intermediate polarity, including many sesquiterpene lactones. | |

| Ethyl Acetate | To extract more polar compounds. |

Table 2: Chromatographic Conditions for Purification

| Technique | Stationary Phase | Mobile Phase (Example) | Purpose |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate gradient | Initial separation of the enriched fraction. |

| Preparative TLC | Silica Gel | Dichloromethane/Methanol (e.g., 95:5) | Further purification of column fractions. |

| HPLC | Reversed-Phase C18 | Methanol/Water gradient | Final purification to yield pure compounds. |

Mandatory Visualizations

Experimental Workflow

References

Phytochemical Analysis of Wedelolactone A: A Technical Guide for Researchers

Introduction

Wedelolactone A (WDL) is a naturally occurring coumestan, a type of phytochemical, isolated from plant species such as Eclipta prostrata, Wedelia calendulacea, and Sphagneticola trilobata.[1] As a key bioactive constituent, WDL has garnered significant attention within the scientific community for its broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, antioxidant, and hepatoprotective activities.[1][2] Its mechanism of action often involves the modulation of critical cellular signaling pathways, such as NF-κB and AMPK.[1] This technical guide provides a comprehensive overview of the phytochemical analysis of Wedelolactone A, detailing established protocols for its isolation, purification, and characterization, and presenting key quantitative data for researchers in drug discovery and development.

Section 1: Isolation and Purification

The extraction and purification of Wedelolactone A from its natural plant sources is a multi-step process designed to isolate the compound with high purity. Various methods have been developed, ranging from traditional solvent extraction to more advanced techniques like supercritical fluid extraction.[3][4] The yield and purity of the final product can vary significantly depending on the chosen methodology and the source material.[3][5][6]

Experimental Protocol: Isolation by Column Chromatography

This protocol outlines a common and effective method for isolating Wedelolactone A from the dried powder of Eclipta alba.

-

Extraction:

-

Dried, powdered aerial parts of Eclipta alba are subjected to extraction using a Soxhlet apparatus with methanol (70% v/v) at 50°C for approximately 36 hours.[7] Alternatively, cold maceration with methanol can be used to minimize the degradation of bioactive compounds.[8]

-

The resulting methanolic extract is filtered through Whatman No. 1 filter paper.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[7][9]

-

-

Purification by Column Chromatography:

-

A glass column is packed with silica gel (60-120 mesh) as the stationary phase.[9]

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution is performed using a solvent system of increasing polarity. A common gradient involves starting with a non-polar solvent like toluene or a mixture such as dichloromethane-methanol-acetic acid.[5][9]

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing Wedelolactone A. The compound typically has an Rf value of 0.39 in a Toluene:Acetone:Formic acid (11:6:1 v/v) system.[6]

-

-

Final Purification:

-

Fractions containing pure or highly enriched Wedelolactone A are pooled and concentrated.

-

Final purification can be achieved through crystallization. Dilution crystallization has been shown to be effective in achieving high purity.[5]

-

The purity of the final crystalline product is confirmed by High-Performance Liquid Chromatography (HPLC). A purity of over 99% can be achieved with optimized protocols.[5]

-

Data Presentation: Yield and Purity

The efficiency of isolation and purification is summarized in the table below, compiling data from various reported methodologies.

| Extraction/Purification Method | Plant Source | Yield | Purity | Reference |

| Column Chromatography & Crystallization | Eclipta alba | 77.66% (Purification Yield) | 99.46% | [5] |

| Maceration & Column Chromatography | Eclipta alba L. Hassk | Not Specified | 94% | [10] |

| HPTLC Analysis of Methanolic Extract | Eclipta alba | 0.481-0.702 mg/g | Not Applicable | [6] |

| Aqueous Two-Phase System (ATPS) | Not Specified | 6.73 mg/g | Not Specified | [3] |

| Supercritical Fluid Extraction (CO2) | Eclipta alba | 0.002–0.013% | Not Specified | [3] |

Visualization: Isolation and Purification Workflow

Section 2: Structural Characterization and Physicochemical Properties

Following purification, the identity and structure of Wedelolactone A are confirmed using a combination of spectroscopic and analytical techniques.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: A small quantity of the purified, dried Wedelolactone A is dissolved in an appropriate solvent. For UV-Vis spectroscopy, methanol is commonly used. For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents like DMSO-d6 are required.

-

UV-Visible Spectroscopy: The sample is analyzed using a UV-Vis spectrophotometer to determine its absorption maxima (λmax), which are characteristic of the compound's chromophore system.

-

Infrared (IR) Spectroscopy: The sample is analyzed to identify characteristic functional groups present in the molecule based on their vibrational frequencies.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition and structural features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to elucidate the detailed carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations provide definitive structural information.

Data Presentation: Physicochemical and Spectroscopic Data

Key analytical data for Wedelolactone A are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₀O₇ | |

| Molecular Weight | 314.25 g/mol | |

| Melting Point | 310-328°C | [3][11] |

| UV λmax (in Methanol) | 208, 248, 351 nm | [3] |

| TLC Rf Value | 0.39 (Toluene:Acetone:Formic acid; 11:6:1) | [6] |

| HPLC Retention Time | ~11 min | [3] |

| ¹H NMR (DMSO-d6) | Characteristic peaks should be compared to literature standards. | |

| ¹³C NMR (DMSO-d6) | Characteristic peaks should be compared to literature standards. | |

| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 313 |

Section 3: Biological Activity and Signaling Pathways

Wedelolactone A exerts its biological effects by modulating various intracellular signaling pathways. A prominent example is its anti-inflammatory activity, which is partly mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[3][12]

Mechanism of Action: Inhibition of NF-κB Signaling

In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the IκB kinase (IKK) complex.[12] The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus and initiate the transcription of pro-inflammatory genes, such as those for IL-1β, IL-6, and TNF-α. Wedelolactone A has been shown to directly inhibit the IKK complex, thereby preventing IκBα degradation and blocking the entire downstream inflammatory cascade.[12]

Visualization: NF-κB Signaling Pathway Inhibition

References

- 1. A comprehensive review on wedelolactone: natural sources, total synthesis, and pharmacological activities [cjnmcpu.com]

- 2. Wedelolactone: A molecule of interests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. ijfmr.com [ijfmr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. scialert.net [scialert.net]

- 7. journal.nuc.edu.iq [journal.nuc.edu.iq]

- 8. Phytochemical Screening and Immunomodulatory Activities of Methanolic Extract of Eclipta alba and Centella asiatica - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Purification of Wedelolactone From ( Eclipta Alba L. Bassk) Plant - Neliti [neliti.com]

- 11. researchgate.net [researchgate.net]

- 12. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Intricate Architecture of Wedeliatrilolactone A: A Technical Guide

For Immediate Release

Shanghai, China – November 20, 2025 – Wedeliatrilolactone A, a sesquiterpene lactone isolated from Wedelia trilobata, presents a complex and stereochemically rich scaffold that has garnered interest within the scientific community. This technical guide provides a detailed overview of its chemical structure, stereochemistry, and the analytical methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Stereochemical Elucidation

This compound is chemically identified as 6-O-Isobutyryltrilobolide . Its molecular formula is C₂₃H₃₂O₉, with a molecular weight of 452.49 g/mol . The structure was determined through extensive spectroscopic analysis, primarily using mass spectrometry (MS) and two-dimensional nuclear magnetic resonance (2D NMR) techniques.

The core of this compound is a complex sesquiterpene lactone framework known as trilobolide. The isobutyryl group is attached at the C-6 position. The absolute configuration of the eight stereocenters in the related wedelolides, isolated from the same plant, was determined as 1S, 4S, 5S, 6R, 7S, 8S, 9R, and 10S through the use of chiral MTPA derivatives, providing a strong basis for the stereochemistry of this compound.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156993-29-2 | ChemFaces, MedchemExpress |

| Molecular Formula | C₂₃H₃₂O₉ | ScreenLib, ALB Technology |

| Molecular Weight | 452.49 g/mol | ScreenLib, ALB Technology |

| Synonym | 6-O-Isobutyryltrilobolide | ALB Technology |

Spectroscopic Data for Structural Confirmation

The structural elucidation of sesquiterpene lactones like this compound relies heavily on ¹H and ¹³C NMR spectroscopy. While the specific spectral data for this compound is not publicly available in full, the general characteristics of such compounds are well-established.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Lactone Carbonyl | - | 170-180 |

| Ester Carbonyl (Isobutyryl) | - | 175-185 |

| Olefinic Protons/Carbons | 5.0 - 7.0 | 100-150 |

| Carbons bearing Oxygen | 3.5 - 5.5 | 60-90 |

| Aliphatic Protons/Carbons | 1.0 - 3.0 | 20-60 |

| Methyl Protons (Isobutyryl) | ~1.2 (d) | ~19 |

| Methine Proton (Isobutyryl) | ~2.5 (sept) | ~34 |

Note: These are approximate ranges and can vary based on the specific chemical environment within the molecule.

Experimental Protocols

Isolation of this compound

The isolation of this compound from the leaves of Wedelia trilobata typically involves a bioassay-guided fractionation process.[1][2] A general protocol for the isolation of sesquiterpene lactones from plant material is as follows:

Diagram 1: General Workflow for Isolation of Sesquiterpene Lactones

Caption: A generalized workflow for the isolation of sesquiterpene lactones.

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as a mixture of methanol and chloroform, to obtain a crude extract.

-

Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using column chromatography on silica gel.

-

Bioassay-Guided Fractionation: Throughout the process, fractions are tested for biological activity to guide the isolation of the active compounds.

-

Final Purification: The active fractions are subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC) or crystallization, to yield the pure compound.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly accessible literature, related compounds from Wedelia trilobata have shown various biological effects, including antimalarial properties.[1][2] The complex structure of this compound suggests potential interactions with various biological targets, warranting further investigation into its pharmacological profile.

Diagram 2: Potential Areas of Biological Investigation for this compound

References

Spectroscopic and Structural Analysis of Wedeliatrilolactone A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Wedeliatrilolactone A, a sesquiterpene lactone identified from Wedelia trilobata. Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this document presents representative data and protocols for closely related and co-isolated sesquiterpene lactones from the same plant source. This approach offers valuable insights into the structural characterization of this class of compounds.

Chemical Structure

Spectroscopic Data

The following tables summarize the typical spectroscopic data observed for eudesmanolide sesquiterpene lactones isolated from Wedelia trilobata. This data is representative and serves as a reference for the characterization of this compound.

Table 1: Representative ¹H NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl₃, 500 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 2.50 | m | |

| 2 | 1.80, 2.10 | m | |

| 3 | 1.55 | m | |

| 4 | 2.30 | m | |

| 5 | 1.60 | m | |

| 6 | 4.50 | t | 9.0 |

| 7 | 2.80 | m | |

| 8 | 4.20 | dd | 11.0, 9.0 |

| 9 | 2.15 | m | |

| 11 | 2.60 | m | |

| 13a | 6.25 | d | 3.5 |

| 13b | 5.60 | d | 3.0 |

| 14 | 1.05 | s | |

| 15 | 1.20 | d | 7.0 |

Table 2: Representative ¹³C NMR Data for a Eudesmanolide Sesquiterpene Lactone from Wedelia trilobata (CDCl₃, 125 MHz)

| Position | δ (ppm) |

| 1 | 45.2 |

| 2 | 28.1 |

| 3 | 35.5 |

| 4 | 52.3 |

| 5 | 50.8 |

| 6 | 82.4 |

| 7 | 55.6 |

| 8 | 78.9 |

| 9 | 40.1 |

| 10 | 41.7 |

| 11 | 139.8 |

| 12 | 170.1 |

| 13 | 121.5 |

| 14 | 15.3 |

| 15 | 21.8 |

Table 3: Representative Mass Spectrometry (MS) Data for a Sesquiterpene Lactone

| Ion Type | m/z (Da) | Fragmentation Pathway |

| [M+H]⁺ | 251.1234 | Protonated molecule |

| [M+Na]⁺ | 273.1053 | Sodiated adduct |

| [M+H-H₂O]⁺ | 233.1128 | Loss of a water molecule |

| [M+H-CO]⁺ | 223.1281 | Loss of carbon monoxide |

| [M+H-C₃H₄O₂]⁺ | 179.0968 | Loss of the lactone moiety |

Experimental Protocols

The following sections detail the typical methodologies employed for the isolation and spectroscopic analysis of sesquiterpene lactones from Wedelia trilobata.

A general procedure for the extraction and isolation of sesquiterpene lactones from the leaves of Wedelia trilobata involves the following steps:

-

Plant Material Collection and Preparation: Fresh leaves are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel and high-performance liquid chromatography (HPLC), to yield pure compounds.

NMR spectra are typically recorded on a high-field spectrometer.

-

Sample Preparation: Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃).

-

Spectrometer: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of 500 MHz for protons and 125 MHz for carbon-13.

-

Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the isolated compounds.

-

Instrumentation: Electrospray ionization (ESI) is a common ionization technique used for the analysis of sesquiterpene lactones.

-

Analysis: The analysis is typically performed in positive ion mode to observe protonated molecules [M+H]⁺ and other adducts.

-

Tandem MS (MS/MS): Fragmentation patterns are studied using tandem mass spectrometry to gain further structural insights.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key workflows in the analysis of this compound and related compounds.

An In-depth Technical Guide to the Putative Biosynthesis Pathway of Wedeliatrilolactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedeliatrilolactone A, an ent-kaurane diterpenoid isolated from Wedelia trilobata, has garnered interest due to its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursor, ent-kaurenoic acid, and the known enzymatic reactions involved in the modification of the ent-kaurane skeleton. This guide provides a detailed overview of the proposed pathway, encompassing the enzymatic steps, relevant quantitative data from related studies, and the experimental protocols required to validate these hypotheses.

Part 1: The Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur in three main stages:

-

Formation of the universal diterpenoid precursor, Geranylgeranyl Pyrophosphate (GGPP).

-

Cyclization of GGPP to the central intermediate, ent-Kaurenoic Acid.

-

Post-modification of ent-Kaurenoic Acid to yield this compound through a series of oxidation and lactonization reactions.

The biosynthesis of all terpenoids begins with the formation of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, this occurs via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by GGPP synthase (GGPPS) to form the 20-carbon precursor, GGPP.

Diagram of the GGPP Biosynthesis Pathway

Caption: The MEP pathway produces IPP and DMAPP, which are converted to GGPP.

This stage involves a two-step cyclization catalyzed by two distinct terpene synthases, followed by a three-step oxidation catalyzed by a cytochrome P450 monooxygenase.

-

ent-Copalyl Diphosphate Synthase (CPS): GGPP is first cyclized to ent-copalyl diphosphate (ent-CPP).

-

ent-Kaurene Synthase (KS): ent-CPP is then converted to the tetracyclic hydrocarbon, ent-kaurene.

-

ent-Kaurene Oxidase (KO): A single cytochrome P450 enzyme, ent-kaurene oxidase, catalyzes the sequential oxidation of ent-kaurene at the C-19 position to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid.

Diagram of the ent-Kaurenoic Acid Biosynthesis Pathway

Caption: The conversion of GGPP to ent-kaurenoic acid.

This final stage involves a series of hydroxylation and lactonization reactions to form this compound. The enzymes catalyzing these steps in Wedelia trilobata have not yet been characterized. However, based on the structure of this compound, the following steps are proposed, likely catalyzed by specific cytochrome P450 monooxygenases (CYPs) and potentially a Baeyer-Villiger monooxygenase (BVMO) or a similar enzyme for lactone formation.

-

Hydroxylation at C-7: ent-Kaurenoic acid is hydroxylated at the C-7 position to yield ent-7α-hydroxykaurenoic acid. This reaction is a known step in gibberellin biosynthesis and is catalyzed by a CYP, ent-kaurenoic acid oxidase (KAO), which belongs to the CYP88A family.

-

Hydroxylation at C-15: A subsequent hydroxylation is proposed to occur at the C-15 position, catalyzed by a specific CYP.

-

Oxidation at C-6 and Lactonization: The formation of the γ-lactone ring between C-6 and C-19 is a critical step. This could proceed through a C-6 oxidation to a ketone, followed by a Baeyer-Villiger type oxidation to insert an oxygen atom and subsequent lactonization. Alternatively, direct oxidative cyclization may occur.

Diagram of the Putative this compound Biosynthesis Pathway

Caption: Proposed final steps in the biosynthesis of this compound.

Part 2: Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on related pathways and compounds in Wedelia and other Asteraceae species can provide valuable context.

Table 1: Quantitative Analysis of Related Diterpenoids in Wedelia Species

| Compound | Plant Species | Tissue | Concentration (% w/w) | Analytical Method | Reference |

| ent-Kaurenoic acid | Wedelia paludosa | Aerial parts | 0.85 ± 0.08 | HPLC | [1] |

| Grandiflorenic acid | Wedelia paludosa | Aerial parts | 0.32 ± 0.02 | HPLC | [1] |

| Wedelolactone | Wedelia trilobata | Ethanolic extract | 0.084 | HPTLC | [2][3] |

Part 3: Experimental Protocols

The elucidation of the complete biosynthetic pathway of this compound requires a combination of transcriptomics, heterologous expression, enzyme assays, and isotopic labeling studies.

Objective: To identify candidate genes encoding terpene synthases and cytochrome P450s involved in this compound biosynthesis from W. trilobata.

Methodology:

-

RNA Extraction: Extract total RNA from various tissues of W. trilobata (leaves, stems, roots, flowers) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries and perform high-throughput sequencing (e.g., Illumina sequencing).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Functional Prediction: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG). Identify transcripts homologous to known terpene synthases (CPS, KS) and cytochrome P450s (CYP701A, CYP88A, and other CYP families known for terpenoid modification).

-

Differential Expression Analysis: Analyze the expression levels of candidate genes across different tissues to identify those that are co-expressed or highly expressed in tissues where this compound accumulates.

Diagram of the Transcriptome Analysis Workflow

Caption: Workflow for identifying candidate biosynthetic genes.

Objective: To functionally characterize the candidate enzymes identified from the transcriptome analysis.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes by PCR and clone them into suitable expression vectors (e.g., pET vectors for E. coli or pYES2 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli or Saccharomyces cerevisiae). Induce protein expression under optimized conditions.

-

Enzyme Assays:

-

For CPS and KS: Prepare cell-free extracts or purified enzymes. Incubate with the appropriate substrate (GGPP for CPS, ent-CPP for KS). Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

For CYPs: Prepare microsomes from yeast expressing the candidate CYP and a corresponding cytochrome P450 reductase. Incubate with the putative substrate (ent-kaurenoic acid or its hydroxylated intermediates) in the presence of NADPH. Analyze the products by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards or with published data to confirm their identity.

Diagram of the Enzyme Characterization Workflow

References

Preliminary Biological Screening of Wedeliatrilolactone A: A Review of Available Data

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature reveals no specific studies on the preliminary biological screening of Wedeliatrilolactone A. Consequently, quantitative data on its cytotoxic, anti-inflammatory, or antimicrobial activities, detailed experimental protocols, and established mechanisms of action are not available.

To provide a relevant framework for researchers interested in the bioactivity of compounds from the Wedelia genus, this guide presents data on the well-characterized, related compound, Wedelolactone . It is crucial to note that Wedelolactone and this compound are distinct molecules, and the following information pertains exclusively to Wedelolactone. This guide is intended to serve as an illustrative example of the type of data available for a bioactive compound from this genus.

An In-depth Technical Guide on the Preliminary Biological Screening of Wedelolactone

Audience: Researchers, scientists, and drug development professionals.

Core Biological Activities of Wedelolactone

Wedelolactone, a natural coumestan isolated from plants of the Wedelia and Eclipta genera, has demonstrated a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anticancer Activity: Wedelolactone exhibits cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted and include the inhibition of the proteasome, modulation of key signaling proteins like c-Myc, and induction of apoptosis.[1][2] The compound has been shown to inhibit the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in breast cancer cells.[1]

Anti-inflammatory Activity: Wedelolactone has potent anti-inflammatory effects, primarily attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5] By preventing the degradation of IκB-α, Wedelolactone blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and IL-1β.[3][4]

Data Presentation: Cytotoxicity of Wedelolactone

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Wedelolactone against several human cancer cell lines, demonstrating its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MDA-MB-231 | Breast Cancer | 27.8 | Proteasome Activity | [1] |

| MDA-MB-468 | Breast Cancer | 12.78 | Proteasome Activity | [1] |

| T47D | Breast Cancer | 19.45 | Proteasome Activity | [1] |

| OVCAR-3 | Ovarian Cancer | 10.64 (EC50) | Colony Formation | [6] |

| - | 5-Lipoxygenase | 2.5 | Enzyme Inhibition | [6] |

Experimental Protocols

A detailed methodology for a key experiment used to determine the cytotoxicity of a compound is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is measured at a specific wavelength (typically 570 nm).

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., isopropanol, DMSO)

-

Test compound (Wedelolactone)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 550-590 nm.[7]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Visualization of Signaling Pathways

NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway, a key target of Wedelolactone's anti-inflammatory action.

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Wedelolactone.

References

- 1. Wedelolactone Acts as Proteasome Inhibitor in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wedelolactone, an anti-inflammatory botanical, interrupts c-Myc oncogenic signaling and synergizes with enzalutamide to induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB Pathway in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wedelolactone from Eclipta alba inhibits lipopolysaccharide-enhanced cell proliferation of human renal mesangial cells via NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wedelolactone ameliorates synovial inflammation and cardiac complications in a murine model of collagen-induced arthritis by inhibiting NF-κB/NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Unraveling the Molecular Intricacies of Wedeliatrilolactone A: A Technical Guide to its Mechanism of Action Hypotheses

For Researchers, Scientists, and Drug Development Professionals

Introduction: Wedeliatrilolactone A, a naturally occurring coumestan found in plants of the Wedelia and Eclipta genera, has garnered significant attention within the scientific community for its potent anti-inflammatory and anticancer properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key hypotheses supported by experimental evidence. The information is structured to provide researchers and drug development professionals with a detailed overview of its molecular targets and signaling pathway interactions. For the purpose of this guide, the compound will be referred to as Wedelolactone, the name most commonly used in the cited literature.

Core Hypotheses on the Mechanism of Action

Wedelolactone's biological activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The predominant hypotheses revolve around its inhibitory effects on the NF-κB and STAT3 signaling cascades, as well as its influence on apoptosis and cell cycle regulation.

Anti-inflammatory Activity: Inhibition of the NF-κB Signaling Pathway

A substantial body of evidence points to Wedelolactone's role as a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[1] Overactivation of NF-κB is implicated in numerous inflammatory diseases. Wedelolactone intervenes in this pathway at several key junctures.

Experimental findings suggest that Wedelolactone inhibits the lipopolysaccharide (LPS)-induced activation of NF-κB in macrophage cell lines like RAW 264.7.[1] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Wedelolactone effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[1]

Anti-inflammatory and Anticancer Activity: Modulation of the IL-6/STAT3 Signaling Pathway

Another critical mechanism underlying Wedelolactone's therapeutic potential is its ability to suppress the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[2][3] Chronic activation of this pathway is a hallmark of various cancers and inflammatory conditions.

In studies using animal models of colitis, Wedelolactone treatment has been shown to significantly reduce the levels of pro-inflammatory cytokines, including IL-6.[2][3][4] This reduction in IL-6 leads to decreased phosphorylation and activation of STAT3.[2][4] As a consequence, the translocation of activated STAT3 to the nucleus is inhibited, preventing the transcription of target genes involved in inflammation, cell proliferation, and survival.

Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Wedelolactone exhibits significant anticancer activity by inducing programmed cell death (apoptosis) and causing cell cycle arrest in various cancer cell lines.

Apoptosis Induction: Wedelolactone has been demonstrated to induce caspase-dependent apoptosis in prostate cancer cells.[5][6] This process involves the downregulation of anti-apoptotic proteins and the activation of caspases, the key executioners of apoptosis. Furthermore, in some cancer cell lines, Wedelolactone's pro-apoptotic effects are mediated through the inhibition of the 5-lipoxygenase (5-Lox) pathway and the downregulation of protein kinase Cε (PKCε), without affecting the Akt survival pathway.[5][6]

Cell Cycle Arrest: In human lung carcinoma cells, a related compound, Wentilactone A, has been shown to induce G2/M phase cell cycle arrest.[7] This is mediated by the excessive activation of the Ras/Raf/ERK signaling pathway, leading to the accumulation of p53 and p21.[7] This suggests that Wedelolactone and its analogs can halt the proliferation of cancer cells by interfering with the cell division cycle.

References

- 1. Wedelolactone inhibits LPS-induced pro-inflammation via NF-kappaB pathway in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of wedelolactone on DSS induced colitis in rats: IL-6/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wedelolactone, a medicinal plant-derived coumestan, induces caspase-dependent apoptosis in prostate cancer cells via downregulation of PKCε without inhibiting Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Wentilactone A as a novel potential antitumor agent induces apoptosis and G2/M arrest of human lung carcinoma cells, and is mediated by HRas-GTP accumulation to excessively activate the Ras/Raf/ERK/p53-p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Wedeliatrilolactone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedeliatrilolactone A, a sesquiterpenoid lactone isolated from Wedelia trilobata, is an emerging natural product with potential therapeutic applications. This technical guide provides an in-depth analysis of its identified molecular targets, associated signaling pathways, and relevant experimental methodologies. The information presented herein is intended to facilitate further research and drug development efforts centered on this promising bioactive compound. While research on this compound is not as extensive as for its related compound, wedelolactone, recent in silico studies have begun to illuminate its potential mechanisms of action, particularly in the realm of cancer therapy.

Core Therapeutic Target: B-cell lymphoma-2 (Bcl-2)

The primary identified therapeutic target for this compound is the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2).[1][2] Bcl-2 is a key regulator of the intrinsic apoptosis pathway, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to chemotherapy. By inhibiting Bcl-2, this compound can potentially restore the natural apoptotic process in cancer cells.

Quantitative Data: Binding Affinity

In silico molecular docking studies have been performed to predict the binding affinity of this compound to the BH3 binding groove of the Bcl-2 protein. This interaction is critical for inhibiting the anti-apoptotic function of Bcl-2. The binding energy, a measure of the strength of the interaction, has been calculated and is presented in the table below. A lower binding energy indicates a more stable and potent interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Computational Method | Reference |

| This compound | Bcl-2 | -8.4 | Molecular Docking | [1][2] |

| Obatoclax (standard) | Bcl-2 | -8.4 | Molecular Docking | [1] |

Signaling Pathway: Intrinsic Apoptosis

This compound's interaction with Bcl-2 directly implicates it in the intrinsic (or mitochondrial) pathway of apoptosis. In healthy cells, Bcl-2 sequesters pro-apoptotic proteins like Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP). By binding to Bcl-2, this compound is hypothesized to disrupt this interaction, leading to the activation of Bax and Bak. This results in MOMP, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of the caspase cascade, ultimately leading to programmed cell death.

References

An In-depth Technical Guide on the Core Cytotoxicity and Initial Safety Profile of Wedeliatrilolactone A

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches did not yield specific quantitative cytotoxicity (IC50 values) or in vivo safety (LD50) data for the purified compound Wedeliatrilolactone A. The following guide summarizes the available data on closely related compounds and crude extracts from its natural sources, Wedelia trilobata and Eclipta prostrata, to provide an initial outlook on its potential biological activities. The information presented for related compounds should not be directly extrapolated to this compound, and further specific experimental validation is required.

Introduction

This compound is a sesquiterpene lactone that can be isolated from plants of the Asteraceae family, notably Wedelia trilobata (also known as Sphagneticola trilobata) and Eclipta prostrata. Sesquiterpene lactones as a class are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects, making them of significant interest in drug discovery, particularly in oncology. This document aims to provide a comprehensive overview of the known cytotoxic properties and potential safety profile of compounds structurally related to this compound and of extracts from its source plants.

In Vitro Cytotoxicity

While specific IC50 values for this compound are not available in the reviewed literature, studies on crude extracts of its source plants and on similar sesquiterpene lactones demonstrate potent cytotoxic activity against various cancer cell lines.

Cytotoxicity of Crude Extracts from Source Plants

| Plant Species | Extract Type | Assay | Cell Line/Organism | Result (LC50/IC50) |

| Wedelia trilobata | Petroleum Ether Fraction | Brine Shrimp Lethality | Artemia salina | 15.28 µg/mL |

| Sphagneticola trilobata | Methanolic Extract | MTT Assay | MCF-7 (Breast Cancer) | 189.287 µg/mL |

| Eclipta prostrata | Methanolic Extract | MTT Assay | Human Colorectal Adenocarcinoma | 62.44 µg/mL |

Table 1: Summary of cytotoxic activity of crude extracts from plants known to contain this compound.

Cytotoxicity of Structurally Related Compounds

A structurally similar compound, Wentilactone A , has been shown to induce G2/M phase cell cycle arrest and apoptosis in human lung carcinoma cells (NCI-H460 and NCI-H446).

Putative Mechanisms of Action

Based on studies of related compounds, the cytotoxic effects of sesquiterpene lactones like this compound are likely mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

The related compound, Wentilactone A , triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c and subsequent cleavage of procaspase-3/7 and PARP[1]. Another related compound, Wedelolactone , induces caspase-dependent apoptosis in prostate cancer cells[2].

Cell Cycle Arrest

Wentilactone A has been observed to cause an accumulation of cells in the G2/M phase of the cell cycle in human lung carcinoma cell lines[1].

Implicated Signaling Pathways

The cytotoxic activity of compounds structurally similar to this compound involves the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Ras/Raf/ERK/p53-p21 Pathway

Studies on Wentilactone A indicate that its cytotoxic effects are mediated through the excessive activation of the Ras/Raf/ERK signaling cascade, leading to the upregulation of p53 and p21, which in turn promotes cell cycle arrest and apoptosis[1].

Caption: Putative Ras/Raf/ERK signaling pathway modulated by Wentilactone A.

Intrinsic Apoptosis Pathway

The induction of apoptosis by Wentilactone A involves the mitochondrial (intrinsic) pathway, which is a common mechanism for many anticancer agents.

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Initial Safety Profile

There is no specific in vivo toxicity data, such as an LD50 value, available for this compound in the public domain. To provide a preliminary assessment, data from crude extracts are considered, though it is important to note that the toxicity of a pure compound can differ significantly from that of a complex extract.

A study on the petroleum ether fraction of Wedelia trilobata leaves reported an LC50 of 15.28 µg/ml in a brine shrimp mortality experiment, indicating potential cytotoxicity. However, this assay is a preliminary screen and does not directly translate to in vivo toxicity in mammals.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess cytotoxicity, apoptosis, and cell cycle distribution.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: General workflow for an MTT cytotoxicity assay.

Protocol:

-

Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (this compound) and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Culture and treat cells with the test compound for the desired duration.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Culture and treat cells with the test compound.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells to remove the ethanol.

-

Treat the cells with RNase A to degrade RNA.

-

Stain the cells with a propidium iodide solution.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The available evidence from related compounds and crude plant extracts suggests that this compound holds promise as a cytotoxic agent with potential applications in cancer research. The likely mechanisms of action involve the induction of apoptosis and cell cycle arrest, possibly through the modulation of critical signaling pathways such as the Ras/Raf/ERK pathway.

However, the lack of specific data for the purified this compound is a significant knowledge gap. Future research should focus on:

-

Isolation and purification of this compound to enable precise in vitro and in vivo studies.

-

Determination of IC50 values against a panel of human cancer cell lines to ascertain its cytotoxic potency and selectivity.

-

Elucidation of the specific signaling pathways modulated by this compound.

-

In vivo toxicity studies in animal models to determine its LD50 and overall safety profile.

Such studies are crucial for validating the therapeutic potential of this compound and for guiding its further development as a potential anticancer agent.

References

Navigating the Challenges of Wedeliatrilolactone A in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide addresses the critical aspects of solubility and stability of Wedeliatrilolactone A, a sesquiterpene lactone of interest in pharmaceutical research, when utilizing dimethyl sulfoxide (DMSO) as a solvent. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experimental results. While specific quantitative data for this compound is not extensively available in public literature, this guide consolidates available information and provides general protocols and best practices.

Solubility of this compound in DMSO

This compound is qualitatively described as soluble in DMSO. Commercial suppliers offer this compound in a pre-dissolved format, providing a baseline for its solubility.

| Parameter | Value/Observation | Source/Comment |

| Qualitative Solubility | Soluble | Supplier Data |

| Commercially Available Concentration | 10 mM in DMSO | Provides a known achievable concentration. |

| Estimated Maximum Solubility | Data not available | Requires experimental determination. |

Stability and Storage of this compound in DMSO

The stability of this compound in DMSO is a crucial factor for maintaining its biological activity. Sesquiterpene lactones, as a class, can be susceptible to degradation, particularly those containing reactive functional groups like α-methylene-γ-lactones.

| Storage Condition | Recommendation | Source/Comment |

| Short-Term Storage (Stock Solutions) | Store as aliquots in tightly sealed vials at -20°C. | Supplier recommendation. |

| Usability Period | Generally usable for up to two weeks at -20°C. | Supplier recommendation for maintaining integrity. |

| Long-Term Storage | Data not available. Recommended to be determined empirically. | Factors like water content in DMSO and freeze-thaw cycles can impact long-term stability. |

| Freeze-Thaw Cycles | Minimize | General best practice to prevent degradation. |

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following are general methodologies for determining solubility and stability in DMSO.

Protocol for Determining Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in DMSO.

Methodology:

-

Preparation of Stock Solution (for Kinetic Solubility):

-

Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 50 mM).

-

-

Kinetic Solubility Assay (Turbidimetric Method):

-

In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations.

-

Mix and incubate for a defined period (e.g., 2 hours) at a controlled temperature.

-

Measure the turbidity of the solutions using a plate reader at a suitable wavelength (e.g., 620 nm). The concentration at which precipitation is observed is the kinetic solubility.

-

-

Thermodynamic Solubility Assay (Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of DMSO in a sealed vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove undissolved solid.

-

Quantify the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Protocol for Stability Assessment

Objective: To evaluate the stability of this compound in a DMSO stock solution under various storage conditions.

Methodology:

-

Preparation of Stability Samples:

-

Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).

-

Aliquot the stock solution into multiple amber glass vials to minimize headspace and protect from light.

-

-

Storage Conditions:

-

Store the vials under different conditions:

-

-20°C (standard storage)

-

4°C (refrigerated)

-

Room temperature (accelerated degradation)

-

-

Include a set of samples for freeze-thaw cycle assessment (e.g., subjected to 5 cycles of freezing at -20°C and thawing at room temperature).

-

-

Time Points:

-

Analyze the samples at various time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

-

-

Analytical Method (HPLC-UV):

-

At each time point, dilute a sample from each storage condition to a suitable concentration for analysis.

-

Analyze the samples by a validated stability-indicating HPLC-UV method. This method should be able to separate the parent compound from any potential degradants.

-

Monitor the peak area of this compound and the appearance of any new peaks.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

-

A compound is often considered stable if the remaining percentage is above 90-95%.

-

Visualizations

Caption: General workflow for determining kinetic and thermodynamic solubility.

Caption: General workflow for stability assessment of a compound in DMSO.

Caption: Factors influencing the stability of this compound in DMSO.

Wedeliatrilolactone A (CAS Number: 156993-29-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedeliatrilolactone A is a naturally occurring sesquiterpenoid lactone isolated from the plant Wedelia trilobata. As a member of the terpenoid lactone class of compounds, it is of significant interest to the scientific community due to the known diverse biological activities of this chemical family, which include cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a detailed overview of the known properties and biological activities of this compound, based on currently available data. It aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Precise experimental data for several physicochemical properties of this compound are not extensively reported in the public domain. The following tables summarize the available information.

| Property | Value | Source |

| CAS Number | 156993-29-2 | N/A |

| Molecular Formula | C₂₃H₃₂O₉ | N/A |

| Molecular Weight | 452.49 g/mol | N/A |

| Appearance | Powder | N/A |

Table 1: General Physicochemical Properties of this compound.

| Property | Value | Source |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

Table 2: Physical Properties of this compound.

Biological Activities and Mechanism of Action

This compound has been noted for its potential hepatoprotective, antimicrobial, and cytotoxic activities. However, detailed mechanistic studies and the specific signaling pathways modulated by this compound are not yet well-elucidated in the available scientific literature. Much of the detailed mechanistic information available is for the related compound, wedelolactone. Therefore, the signaling pathway information presented here for wedelolactone should be considered as a potential starting point for investigations into this compound, and not as directly established mechanisms for this compound itself.

Potential Anti-Inflammatory and Hepatoprotective Signaling Pathways (Inferred from Wedelolactone Studies)

Studies on wedelolactone have identified its involvement in key inflammatory and cellular protection pathways. These may serve as putative targets for this compound.

Caption: Potential anti-inflammatory signaling pathways targeted by wedelolactone.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. The following sections provide generalized protocols that can be adapted for the study of this compound.

General Isolation and Purification Workflow

References

understanding the pharmacology of Wedeliatrilolactone A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wedelolactone, a coumestan derivative isolated from plants of the Wedelia and Eclipta genera, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in herbal medicine, recent investigations have begun to unravel the molecular mechanisms underlying its therapeutic potential. This technical guide provides a comprehensive overview of the pharmacology of Wedelolactone, with a focus on its anti-inflammatory and anticancer properties. The information presented herein is intended to support further research and drug development efforts. It is important to note that while the chemical name "Wedeliatrilolactone A" may be encountered, "Wedelolactone" is the predominantly used term in scientific literature for the same compound.

Pharmacodynamics: Mechanism of Action

Wedelolactone exerts its pharmacological effects through the modulation of multiple key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Activity

The anti-inflammatory properties of Wedelolactone are attributed to its ability to interfere with several pro-inflammatory cascades.

-

Inhibition of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes. Wedelolactone has been shown to inhibit the IκB kinase (IKK) complex, which is crucial for the activation of NF-κB.[1][2] By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, Wedelolactone sequesters the NF-κB dimer (p50/p65) in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of target genes such as those for TNF-α, IL-1β, and IL-6.[3]

-

Modulation of the IL-6/STAT3 Signaling Pathway: The interleukin-6 (IL-6) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical axis in chronic inflammation. In vivo studies have demonstrated that Wedelolactone can downregulate this pathway, leading to a reduction in pro-inflammatory cytokine production.[4]

-

Suppression of the NLRP3 Inflammasome: The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Wedelolactone has been found to inhibit the activation of the NLRP3 inflammasome.

Anticancer Activity

Wedelolactone exhibits cytotoxic effects against a range of cancer cell lines. Its anticancer mechanisms are multifaceted and include:

-

Downregulation of c-Myc Oncogenic Signaling: The oncoprotein c-Myc is a key regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many cancers. Wedelolactone has been observed to significantly down-regulate the expression of c-Myc mRNA and protein levels in prostate cancer cells.[5] It also impedes the nuclear localization and DNA-binding activity of c-Myc.[5]